REACTION_CXSMILES
|
[CH3:1][CH2:2][OH:3].[F:4][C:5]([F:12])([F:11])[C:6]([F:10])=[C:7]([F:9])[F:8]>>[F:8][C:7]([F:9])([CH:6]([F:10])[C:5]([F:12])([F:11])[F:4])[CH:2]([OH:3])[CH3:1]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
t-amyl peroxy-2-ethylhexanoate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Type
|
CUSTOM
|
Details
|
to stir at this temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A quantity of 3,3,4,5,5,5-hexafluoropentan-2-ol was prepared
|
Type
|
ADDITION
|
Details
|
was added at a constant rate
|
Type
|
CUSTOM
|
Details
|
The crude reaction material
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)O)(C(C(F)(F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |